molecular formula C15H14ClN3O2 B2779856 N-(5-chloro-2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide CAS No. 339198-67-3

N-(5-chloro-2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No. B2779856
CAS RN: 339198-67-3
M. Wt: 303.75
InChI Key: GUJGADJFMNBDAS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide, also known as CEP-26401, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the family of ethanediamide derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

Research conducted by Asha B. Thomas et al. (2016) on the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, involving the cyclocondensation of appropriate Schiff’s bases with chloroacetyl chloride, revealed significant antidepressant and nootropic activities. This study suggests the potential use of compounds with similar structural features for the development of CNS active agents for therapeutic use Thomas, A. B., Nanda, R., Kothapalli, L., & Hamane, S. C. (2016).

Catalytic Activities and Structural Analysis

The work by C. Hureau et al. (2008) on the synthesis of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands resulted in compounds with varied configurations and potential applications in catalysis and magnetic studies, indicating the flexibility of pyridine derivatives in creating functional materials Hureau, C., Groni, S., Guillot, R., Blondin, G., Duboc, C., & Anxolabéhère‐Mallart, E. (2008).

Polymerization Processes

Shijie Ding et al. (2004) demonstrated the living polymerization of N,N-dimethylacrylamide catalyzed by copper chloride complexed with a novel ligand, showcasing the application of pyridine derivatives in the production of polymers with controlled properties Ding, S., Radosz, M., & Shen, Y. (2004).

Antioxidant and Anticorrosive Additives

Research by H. M. Hassan et al. (2010) on the synthesis of new pyrimidine derivatives for use as antioxidant and corrosion inhibitors for lube oils highlights the application of such compounds in industrial settings, protecting materials and enhancing the lifespan of machinery Hassan, H. M., Amer, F. A., Moawad, E. B., & Shaker, N. (2010).

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-10-4-5-12(16)7-13(10)19-15(21)14(20)18-9-11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJGADJFMNBDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide

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